molecular formula C8H9BrClNO3 B13839141 6-Amino-2-bromo-3-methoxybenzoic Acid Hydrochloride

6-Amino-2-bromo-3-methoxybenzoic Acid Hydrochloride

Cat. No.: B13839141
M. Wt: 282.52 g/mol
InChI Key: OTUICJCWZKDQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-bromo-3-methoxybenzoic Acid Hydrochloride is a chemical compound with the molecular formula C8H8BrNO3·HCl and a molecular weight of 282.52 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a benzoic acid core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromo-3-methoxybenzoic Acid Hydrochloride typically involves the bromination of 3-methoxybenzoic acid followed by nitration and reduction to introduce the amino group. The final step involves the conversion of the free acid to its hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, concentrated nitric acid for nitration, and catalytic hydrogenation for reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-bromo-3-methoxybenzoic Acid Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, nitrobenzoic acids, and various esters and amides .

Scientific Research Applications

6-Amino-2-bromo-3-methoxybenzoic Acid Hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-bromo-3-methoxybenzoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-bromo-2-methoxybenzoic Acid: Similar structure but different position of the methoxy group.

    2-Amino-6-methoxybenzoic Acid: Lacks the bromine atom.

    6-Bromo-3-methoxy-2-methylbenzoic Acid: Contains a methyl group instead of an amino group.

Uniqueness

6-Amino-2-bromo-3-methoxybenzoic Acid Hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C8H9BrClNO3

Molecular Weight

282.52 g/mol

IUPAC Name

6-amino-2-bromo-3-methoxybenzoic acid;hydrochloride

InChI

InChI=1S/C8H8BrNO3.ClH/c1-13-5-3-2-4(10)6(7(5)9)8(11)12;/h2-3H,10H2,1H3,(H,11,12);1H

InChI Key

OTUICJCWZKDQME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)C(=O)O)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.